4-Azaindole

Kinase inhibitor PAK1 ADME

Kinase inhibitor programs frequently encounter poor pharmacokinetics when scaffold lipophilicity (clogD > 4.0) compromises clearance. 4-Azaindole resolves this as a non-classical indole bioisostere with quantifiable ADME advantages. • ~1.2 logD reduction vs. indole; 20-fold improvement in unbound clearance demonstrated in mouse PK studies. • Superior aqueous compatibility vs. 7-azaindole in strictosidine synthase and Pictet-Spengler enzymatic biosynthesis. • Distinct emission maxima (415 nm protonated; 480 nm tautomer) enable spectral separation from 5- and 7-azaindole in multiplexed FRET/FLIM assays. • 55 nM vasodilatory IC₅₀ achieved with Ru(II)-4-azaindole complexes in rat aorta assays, surpassing 5- and 7-azaindole congeners.

Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
CAS No. 272-49-1
Cat. No. B1209526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azaindole
CAS272-49-1
Synonyms4-azaindole
Molecular FormulaC7H6N2
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)N=C1
InChIInChI=1S/C7H6N2/c1-2-6-7(8-4-1)3-5-9-6/h1-5,9H
InChIKeyXWIYUCRMWCHYJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azaindole Physicochemical and Structural Profile


4-Azaindole (1H-pyrrolo[3,2-b]pyridine, CAS 272-49-1) is a fused bicyclic heteroaromatic scaffold comprising a pyridine ring fused to a pyrrole ring, with the pyridine nitrogen located at the 4-position relative to the pyrrole NH. Its molecular formula is C₇H₆N₂ and molecular weight is 118.14 g/mol [1]. The compound exists as a solid at ambient temperature with a melting point of 126–131°C and a boiling point of 273.8±13.0°C (predicted) . 4-Azaindole serves as a non-classical bioisostere of indole, wherein a CH unit of the indole framework is replaced by a nitrogen atom, enabling modulation of physicochemical properties including lipophilicity, solubility, and hydrogen-bonding capacity [2]. This structural modification creates distinct pharmacological and materials science profiles compared to indole and to positional azaindole isomers (5-, 6-, and 7-azaindole), each of which exhibits unique reactivity and binding characteristics [3].

4-Azaindole Irreplaceability in Drug Discovery


Generic substitution among azaindole positional isomers or between indole and 4-azaindole is precluded by quantifiable differences in lipophilicity, hydrogen-bonding geometry, synthetic accessibility, and photophysical behavior. Replacement of a CH unit in indole with a nitrogen atom at the 4-position reduces calculated logD (clogD) by approximately 1.2 units relative to the corresponding indole scaffold, as demonstrated in PAK1 inhibitor optimization programs [1]. Positional isomers exhibit divergent coordination chemistry and regioselectivity in cross-coupling reactions due to distinct electronic environments around the pyridine nitrogen [2]. Additionally, 4-azaindole undergoes excited-state tautomerization with distinct emission wavelengths (415 nm for protonated form; 480 nm for tautomer) that differ from 5-azaindole (410 nm and 450 nm, respectively), making indiscriminate isomer substitution problematic in fluorescence-based applications [3]. These quantifiable divergences mandate compound-specific procurement strategies.

4-Azaindole Evidence Comparison


PAK1 Inhibitor ADME Improvement over Indole

In a head-to-head scaffold comparison for PAK1 inhibition, indole-based compound 1 exhibited a calculated logD (clogD) of 4.4, whereas the 4-azaindole surrogate (compound 5) was designed to reduce lipophilicity while maintaining biochemical potency [1]. The 4-azaindole-containing series demonstrated a 2-fold improvement in cellular potency, enhanced permeability, improved aqueous solubility, and lower plasma protein binding relative to the indole starting point. In mouse pharmacokinetic studies, the 4-azaindole derivative 5 exhibited a 20-fold decrease in unbound clearance compared to indole 1 [1].

Kinase inhibitor PAK1 ADME Drug discovery

Superior Hydrophilicity over 7-Azaindole in Biosynthesis

In a comparative study of azaindole tryptamine incorporation into monoterpene indole alkaloid (MIA) biosynthesis, 4-azaindole and 7-azaindole derivatives were evaluated for their relative hydrophilicity [1]. The analysis, conducted using UPLC/MS monitoring of strictosidine synthase and strictosidine glucosidase enzymatic reactions, determined that 4-azaindole alkaloids were more hydrophilic than 7-azaindole alkaloids [1].

Alkaloid biosynthesis Hydrophilicity Metabolic engineering

Distinct Fluorescence Emission vs. 5-Azaindole

Experimental characterization of 4-azaindole (4AI) and 5-azaindole (5AI) photophysical properties reveals isomer-specific fluorescence emission maxima [1]. The protonated form of 4-azaindole exhibits fluorescence emission at 415 nm, whereas 5-azaindole emits at 410 nm under identical conditions. Upon excited-state tautomerization in the presence of 1 M NaOH, the 4-azaindole tautomer emits at 480 nm, compared to 450 nm for the 5-azaindole tautomer [1].

Fluorescent probe Tryptophan analog Excited-state tautomerization

Regioselective One-Pot Synthesis via C–H Activation

In a synthetic methodology study, an unprecedented one-pot palladium-catalyzed approach involving in situ imine/enamine formation followed by C–H activation/oxidative cyclization afforded only a single regioisomer: 4-azaindole [1]. This method achieved a 70% isolated yield and was demonstrated to be effective exclusively for aminopyridines bearing electron-donating groups [1]. A subsequent broader methodology using acetophenones enabled synthesis of 14 4-azaindole derivatives with yields ranging from 24% to 96% [1].

Synthetic methodology C–H activation One-pot reaction Palladium catalysis

Superior Vasodilation by Ru(II)-Azaindole vs. Isomers

A series of ruthenium(II) complexes of formula cis-[RuCl(L)(bpy)₂]PF₆ was synthesized, wherein L represents various N-heterocyclic ligands including 4-azaindole, 5-azaindole, and 7-azaindole [1]. In vasodilation assays conducted on rat aorta, the 4-azaindole-containing complex achieved an IC₅₀ of 55 nM, representing a significant improvement over free ligands and outperforming the reference organic vasodilator BAY 41-42272 [1]. This represents the most potent vasodilatory activity within the azaindole ligand series evaluated.

Metallovasodilator Ruthenium complex Cardiovascular Coordination chemistry

4-Azaindole Application Guide


Kinase Inhibitor ADME Optimization

Procurement of 4-azaindole is indicated for medicinal chemistry programs developing PAK1 inhibitors or related kinase-targeting agents where excessive lipophilicity (clogD > 4.0) compromises pharmacokinetic performance. The 1.2 logD reduction and 20-fold improvement in unbound clearance demonstrated for 4-azaindole-containing compounds relative to indole scaffolds [1] directly supports selection of 4-azaindole over indole or 7-azaindole for programs prioritizing favorable ADME profiles. This evidence is derived from direct head-to-head PK studies in mouse models.

Hydrophilic Alkaloid Biosynthesis Engineering

For enzymatic biosynthesis studies utilizing strictosidine synthase or related Pictet–Spengler cyclization systems, 4-azaindole-derived alkaloids offer superior aqueous compatibility relative to 7-azaindole congeners. The empirically determined higher hydrophilicity of 4-azaindole alkaloids [2] improves solubility and reaction efficiency in aqueous enzymatic assays, making 4-azaindole the procurement choice for metabolic engineering of azaindole-containing natural product analogs.

Fluorescent Probes for Multiplexed Detection

Researchers developing fluorescent tryptophan analogs or azaindole-based probes should procure 4-azaindole when spectral separation from 5-azaindole or 7-azaindole probes is required. The 415 nm (protonated) and 480 nm (tautomer) emission maxima of 4-azaindole [3] differ from those of 5-azaindole (410 nm and 450 nm, respectively), enabling distinct spectral channels in multiplexed fluorescence resonance energy transfer (FRET) or fluorescence lifetime imaging (FLIM) assays.

Vasodilatory Metallodrug Development

In the development of ruthenium-based or other transition metal metallovasodilators, 4-azaindole is the preferred azaindole isomer based on the 55 nM vasodilatory IC₅₀ achieved with Ru(II)-4-azaindole complexes in rat aorta assays [4]. This potency surpasses that of 5-azaindole and 7-azaindole complexes under identical conditions, positioning 4-azaindole as the optimal ligand scaffold for cardiovascular metallodrug programs.

Technical Documentation Hub

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